1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
Description
This compound is a urea derivative featuring a 4-fluorophenylmethyl group and a 2-hydroxyethyl substituent linked to a 4-(furan-2-yl)phenyl moiety. The fluorine atom enhances metabolic stability and lipophilicity, while the hydroxyethyl group contributes to hydrogen bonding and solubility. The furan ring, an electron-rich heterocycle, may facilitate π-π interactions with biological targets.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-17-9-3-14(4-10-17)12-22-20(25)23-13-18(24)15-5-7-16(8-6-15)19-2-1-11-26-19/h1-11,18,24H,12-13H2,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMMRQGKKSRVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-fluorobenzylamine and 4-(furan-2-yl)benzaldehyde. These intermediates undergo a series of reactions, including condensation, reduction, and urea formation, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacokinetics and Binding
1-(4-Fluorophenyl)-3-[4-[2-(2-hydroxyethyl)phenyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]urea (Compound 14)
- Key Features : Trifluoromethyl and pyrazole groups enhance metabolic stability and rigidity. The hydroxyethyl group (initially silyl-protected) is deprotected post-synthesis, improving solubility.
- Comparison : The pyrazole core introduces a planar, aromatic system distinct from the target compound’s furan. The trifluoromethyl group increases lipophilicity compared to the furan’s oxygen-mediated polarity. Synthesis involves strategic protection/deprotection steps, highlighting functional group sensitivity .
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n)
- Key Features : Chloro-trifluoromethylphenyl and pyridinylmethylthio substituents. The thioether linker enhances electronic delocalization, while the pyridine ring enables hydrogen bonding.
- Comparison: The sulfur atom increases lipophilicity but may reduce oxidative stability relative to the target’s furan.
1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea
- Key Features : Sulfonyl-piperidine group introduces strong electron-withdrawing effects and conformational rigidity.
- Comparison : The sulfonyl group improves enzymatic resistance but reduces solubility compared to the hydroxyethyl-furan system. The piperidine ring’s steric bulk may hinder binding in crowded active sites, unlike the target’s smaller substituents .
Functional Group Impact on Solubility and Reactivity
1-(2-Chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea (C₁₆H₁₇ClN₂O₂)
- Key Features : Hydroxymethyl group enhances aqueous solubility; chloro and methyl substituents modulate electronic effects.
- Comparison : The hydroxymethyl group parallels the target’s hydroxyethyl in improving solubility, but the chloro-methylphenyl group introduces greater steric hindrance than the furan-phenyl moiety .
1-(3-Cyano-4-fluorophenyl)-3-(1-hydroxy-3-phenylpropan-2-yl)-urea (C₁₇H₁₆FN₃O₂)
- Key Features: Cyano group (electron-withdrawing) and phenylpropanol (hydrophobic).
- The phenylpropanol’s bulkiness may reduce membrane permeability relative to the target’s compact furan-hydroxyethyl system .
Data Table: Structural and Property Comparison
*Calculated based on substituent contributions.
Biological Activity
The compound 1-[(4-Fluorophenyl)methyl]-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea is a urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHFNO
- Molecular Weight: 345.38 g/mol
The structural formula highlights the presence of a fluorophenyl group, a furan moiety, and a hydroxyethyl side chain, which are crucial for its biological properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing furan and phenyl groups have been noted for their ability to induce apoptosis in cancer cell lines. The specific activity of This compound against various cancer types remains to be fully elucidated but is hypothesized based on related compounds.
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation: Similar compounds have shown to inhibit cell cycle progression, particularly in the G1 phase.
- Induction of Apoptosis: The presence of the hydroxyethyl group may enhance the compound's ability to trigger apoptotic pathways in cancer cells.
- Targeting Specific Kinases: Compounds with similar structures have been reported to inhibit kinases involved in tumor growth and survival, such as Aurora-A kinase and CDK2.
Case Studies
-
Study on Cell Lines:
- A study evaluated the cytotoxic effects of urea derivatives on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Results indicated that compounds similar to the target molecule exhibited IC values ranging from 0.01 µM to 49.85 µM, suggesting potent antitumor activity.
-
Mechanistic Insights:
- Research involving structural analogs revealed that compounds with a furan ring significantly increased apoptosis rates in tumor cells through mitochondrial pathways, indicating a potential pathway for the target compound's action.
Comparative Analysis of Biological Activity
| Compound Name | IC (µM) | Targeted Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 0.01 | MCF-7 | CDK2 Inhibition |
| Compound B | 0.39 | NCI-H460 | Autophagy Induction |
| Target Compound | TBD | TBD | TBD |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography or recrystallization (solvent: ethyl acetate/hexane) to achieve >95% purity .
Advanced: How can structural analogs guide the interpretation of conflicting biological activity data?
Methodological Answer:
Contradictions in biological data (e.g., cytotoxicity vs. inactivity) may arise from assay variability or structural nuances. To resolve:
- Comparative Studies : Test analogs (e.g., chloro/bromo-phenyl derivatives) under standardized conditions to isolate substituent effects .
- Data Normalization : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate assay sensitivity .
Q. Example Structural Analogs :
| Compound Modification | Observed Activity Change | Reference |
|---|---|---|
| Fluorine → Chlorine (Ar-X) | Increased lipophilicity, altered receptor binding | |
| Furan → Thiophene (heterocycle) | Enhanced metabolic stability |
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry of the urea core and hydroxyethyl group (e.g., H NMR: δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) and fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) and detect polar impurities .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinase panels or CYP450 isoforms to identify targets .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to track subcellular localization .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors (e.g., EGFR) .
- Pathway Analysis : Transcriptomic/proteomic profiling (RNA-seq, LC-MS/MS) to map affected pathways .
Basic: How do halogen substitutions (e.g., F → Cl) impact physicochemical properties?
Methodological Answer:
- Lipophilicity : Fluorine decreases logP vs. chlorine (e.g., Cl-substituted analogs show +0.5 logP increase) .
- Electron Effects : Fluorine’s electronegativity alters aromatic ring reactivity (e.g., slower nucleophilic substitution vs. Cl) .
- Solubility : Fluorine enhances aqueous solubility (e.g., 4-fluorophenyl vs. 4-chlorophenyl: 1.2 mg/mL vs. 0.8 mg/mL) .
Advanced: How to assess environmental persistence and ecotoxicological risks?
Methodological Answer:
- Degradation Studies :
- Hydrolysis : Expose to pH 5–9 buffers; monitor via LC-MS for byproducts .
- Photolysis : Use UV irradiation (λ = 254 nm) to simulate sunlight degradation .
- Ecotoxicology :
- Daphnia magna Assays : Measure 48-h EC for acute toxicity .
- Bioaccumulation Potential : Calculate logK and BCF (bioconcentration factor) .
Q. Key Parameters :
| Property | Value/Outcome | Reference |
|---|---|---|
| Hydrolysis Half-life (pH 7) | >30 days | |
| Photolytic Degradation | 20% after 72 h (UV) |
Basic: What in vitro models are suitable for initial biological screening?
Methodological Answer:
- Cancer Cell Lines : Use NCI-60 panel (e.g., MCF-7, A549) for cytotoxicity (IC) .
- Antimicrobial Assays : Test against Gram+/− bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
- Enzyme Targets : Screen against COX-2, HDACs, or kinases using fluorogenic substrates .
Advanced: How to address low reproducibility in synthetic yields?
Methodological Answer:
- Parameter Optimization :
- Temperature : Use jacketed reactors for precise control (±2°C) .
- Catalysts : Screen Pd/C, CuI, or organocatalysts for coupling steps .
- Scale-Up Considerations :
- Mixer-Settler Extractors : Improve phase separation in multi-step syntheses .
- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
